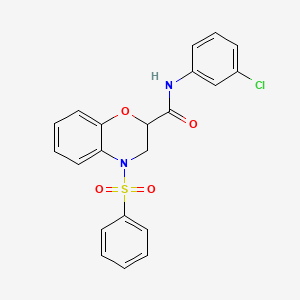![molecular formula C21H18BrN5O2 B11247699 N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11247699.png)
N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzodioxole ring, a brominated phenyl group, and an imidazo[1,2-a]pyrazine core, making it a subject of interest for its potential biological and chemical activities.
Preparation Methods
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE typically involves multiple steps, including the formation of the benzodioxole ring, bromination of the phenyl group, and the construction of the imidazo[1,2-a]pyrazine core. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The benzodioxole ring and the imidazo[1,2-a]pyrazine core are crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE can be compared with other similar compounds such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole ring and are studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic activities. The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMO-2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE lies in its specific structural combination, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H18BrN5O2 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-bromo-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H18BrN5O2/c1-26(2)15-6-3-13(4-7-15)20-21(27-11-18(22)23-10-19(27)25-20)24-14-5-8-16-17(9-14)29-12-28-16/h3-11,24H,12H2,1-2H3 |
InChI Key |
RDSKRGCWXJEDIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N3C=C(N=CC3=N2)Br)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11247617.png)
![7-[4-(Methoxycarbonyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11247624.png)

![ethyl 4-{[(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetyl]amino}benzoate](/img/structure/B11247646.png)
![2-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11247660.png)
![N-(3-Fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide](/img/structure/B11247665.png)
![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B11247674.png)
![2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11247675.png)
![1,1'-(3-cyclohexyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11247687.png)
![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11247694.png)

![{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11247709.png)
![N-(3-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247713.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11247719.png)
